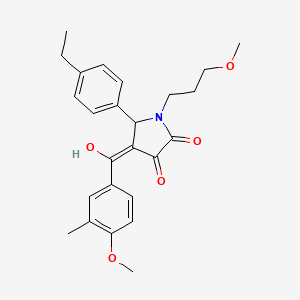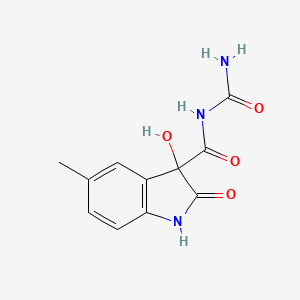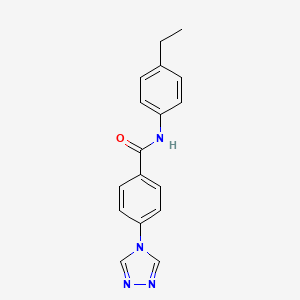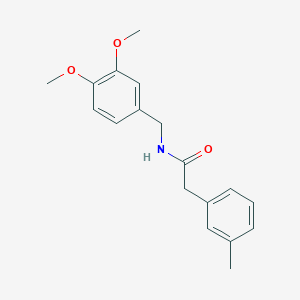![molecular formula C13H19N3O3 B5293779 N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5293779.png)
N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide, also known as E3330, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of a family of enzymes known as APE1/Ref-1, which play an important role in DNA repair and redox signaling pathways.
Wirkmechanismus
N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide inhibits the activity of APE1/Ref-1 by binding to the redox-active cysteine residue in the enzyme's active site. This binding results in the inhibition of APE1/Ref-1's DNA repair and redox signaling activities, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells and inflammation, N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other enzymes involved in DNA repair, such as DNA polymerase β and PARP-1. Additionally, N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide has been shown to have antioxidant effects by scavenging reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide is its specificity for APE1/Ref-1, which allows for targeted inhibition of this enzyme. However, one limitation is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
For research on N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide include exploring its potential as a therapeutic agent in combination with chemotherapy and radiation therapy for cancer treatment. Additionally, further research is needed to fully understand its anti-inflammatory and antioxidant effects and their potential applications. Finally, the development of more water-soluble analogs of N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide could help overcome some of the limitations in lab experiments.
Synthesemethoden
The synthesis of N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide involves a multi-step process that begins with the reaction of 4-(dimethylamino)benzaldehyde with ethylenediamine. This reaction yields N-(4-dimethylaminobenzyl)ethylenediamine, which is then reacted with 3-chloropropanol to form N-(4-dimethylaminobenzyl)-N'-(3-hydroxypropyl)ethylenediamine. Finally, this compound is reacted with phosgene to form the desired product, N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. The inhibition of APE1/Ref-1 activity by this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor involved in the inflammatory response.
Eigenschaften
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-16(2)11-6-4-10(5-7-11)15-13(19)12(18)14-8-3-9-17/h4-7,17H,3,8-9H2,1-2H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEDWRRCEBXNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Dimethylamino)phenyl]-N'-(3-hydroxypropyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)
![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinoxalin-2(1H)-one](/img/structure/B5293709.png)
![N-benzyl-1-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B5293726.png)


![N-(2-hydroxyethyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B5293749.png)

![1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5293762.png)
![2-(2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5293765.png)


![4-ethyl-5-[1-(3-hydroxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5293780.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5293791.png)